Silmitasertib

Catalog No.
S524611
CAS No.
1009820-21-6
M.F
C19H12ClN3O2
M. Wt
349.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silmitasertib

CAS Number

1009820-21-6

Product Name

Silmitasertib

IUPAC Name

5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid

Molecular Formula

C19H12ClN3O2

Molecular Weight

349.8 g/mol

InChI

InChI=1S/C19H12ClN3O2/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18/h1-10H,(H,22,23)(H,24,25)

InChI Key

MUOKSQABCJCOPU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4

Solubility

Soluble in DMSO, not in water

Synonyms

5-(3-chlorophenylamino)benzo(c)(2,6)naphthyridine-8-carboxylic acid, CX 4945, CX-4945, CX4945

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4

Description

The exact mass of the compound Silmitasertib is 349.0618 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Mechanism of Action

    Silmitasertib binds to the ATP binding pocket of CK2, preventing it from transferring phosphate groups to other proteins. This disrupts the signaling pathways that CK2 is involved in, leading to cell death in cancer cells.

  • Preclinical Studies

    Silmitasertib has shown promising anti-tumor activity in various cancer cell lines and animal models []. Studies have shown that it can inhibit tumor growth, induce cell death, and improve survival in models of cancers such as glioblastoma, medulloblastoma, and melanoma [, , ].

  • Clinical Trials

    Silmitasertib is currently being investigated in clinical trials for the treatment of various cancers, either alone or in combination with other therapies. These trials are ongoing, and it is still too early to say whether silmitasertib will be an effective treatment for cancer in humans.

Silmitasertib, also known by its developmental code CX-4945, is a small molecule compound that acts as a potent and selective inhibitor of casein kinase 2. This kinase is implicated in various cellular processes, including cell proliferation, survival, and apoptosis. Silmitasertib has garnered attention due to its ability to inhibit multiple kinases, including DYRK1A and GSK3β, which are involved in several disease states such as cancer and neurodegenerative disorders. Its chemical formula is C19H12ClN3O2C_{19}H_{12}ClN_{3}O_{2} with a molecular weight of approximately 349.77 g/mol .

Silmitasertib primarily functions through ATP-competitive inhibition of casein kinase 2. The compound binds to the ATP-binding site of the enzyme, preventing phosphorylation of substrate proteins. The binding affinity of silmitasertib for casein kinase 2 is characterized by an IC50 value of approximately 1 nM, indicating its high potency . Additionally, silmitasertib has been shown to affect the phosphorylation status of various proteins involved in critical signaling pathways such as the PI3K/Akt/mTOR pathway, leading to altered cellular responses including apoptosis and cell cycle arrest .

Silmitasertib exhibits significant biological activity across various cancer types. It has been reported to induce apoptosis in pancreatic cancer cells and non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway . Furthermore, in colorectal cancer cells, silmitasertib promotes methuosis-like cell death and induces G2/M cell cycle arrest, which is essential for preventing tumor progression . Its ability to inhibit multiple kinases allows it to serve as a multitarget therapeutic agent.

Silmitasertib is currently being investigated for its therapeutic potential in treating various cancers due to its ability to inhibit casein kinase 2 and other kinases. Clinical trials are ongoing to evaluate its safety and efficacy in patients with recurrent medulloblastoma and other malignancies . Additionally, research highlights its potential use in combination therapies to enhance the effectiveness of existing treatments by overcoming resistance mechanisms in cancer cells .

Studies have demonstrated that silmitasertib interacts not only with casein kinase 2 but also with DYRK1A and GSK3β kinases. Its binding affinities for these kinases have been quantified using techniques such as microscale thermophoresis, revealing nanomolar dissociation constants for both DYRK1A and GSK3β . These interactions contribute to its multifaceted biological effects and provide insights into its potential applications in treating diseases linked to these kinases.

Silmitasertib shares structural similarities with several other kinase inhibitors but stands out due to its unique selectivity profile and potency against casein kinase 2. Below is a comparison with similar compounds:

Compound NameTarget KinaseIC50 (nM)Unique Features
SilmitasertibCasein Kinase 21Dual inhibition of DYRK1A and GSK3β
HarmineDYRK1A13.4More selective for DYRK1A
1-AzakenpaulloneGSK3β37.8Specific for GSK3β without affecting DYRK1A
SGC-CK2-1Casein Kinase 2<3Lacks cellular activity; serves as a negative control

Silmitasertib's ability to inhibit multiple targets while maintaining high selectivity distinguishes it from other compounds in this category, making it a promising candidate for further development in cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

349.0618043 g/mol

Monoisotopic Mass

349.0618043 g/mol

Heavy Atom Count

25

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C6RWP0N0L2

Other CAS

1009820-21-6

Wikipedia

Silmitasertib
Nangibotide

Dates

Modify: 2023-08-15
1: Son YH, Moon SH, Kim J. The protein kinase 2 inhibitor CX-4945 regulates osteoclast and osteoblast differentiation In vitro. Mol Cells. 2013 Nov;36(5):417-23. doi: 10.1007/s10059-013-0184-9. Epub 2013 Oct 22. PubMed PMID: 24293011.
2: Quotti Tubi L, Gurrieri C, Brancalion A, Bonaldi L, Bertorelle R, Manni S, Pavan L, Lessi F, Zambello R, Trentin L, Adami F, Ruzzene M, Pinna LA, Semenzato G, Piazza F. Inhibition of protein kinase CK2 with the clinical-grade small ATP-competitive compound CX-4945 or by RNA interference unveils its role in acute myeloid leukemia cell survival, p53-dependent apoptosis and daunorubicin-induced cytotoxicity. J Hematol Oncol. 2013 Oct 12;6(1):78. doi: 10.1186/1756-8722-6-78. PubMed PMID: 24283803; PubMed Central PMCID: PMC3852751.
3: Buontempo F, Orsini E, Martins LR, Antunes I, Lonetti A, Chiarini F, Tabellini G, Evangelisti C, Evangelisti C, Melchionda F, Pession A, Bertaina A, Locatelli F, McCubrey JA, Cappellini A, Barata JT, Martelli AM. Cytotoxic activity of the casein kinase 2 inhibitor CX-4945 against T-cell acute lymphoblastic leukemia: targeting the unfolded protein response signaling. Leukemia. 2013 Nov 20. doi: 10.1038/leu.2013.349. [Epub ahead of print] PubMed PMID: 24253024.
4: Kim J, Hwan Kim S. CK2 inhibitor CX-4945 blocks TGF-β1-induced epithelial-to-mesenchymal transition in A549 human lung adenocarcinoma cells. PLoS One. 2013 Sep 4;8(9):e74342. doi: 10.1371/journal.pone.0074342. PubMed PMID: 24023938; PubMed Central PMCID: PMC3762800.
5: Martins LR, Lúcio P, Melão A, Antunes I, Cardoso BA, Stansfield R, Bertilaccio MT, Ghia P, Drygin D, Silva MG, Barata JT. Activity of the clinical-stage CK2-specific inhibitor CX-4945 against chronic lymphocytic leukemia. Leukemia. 2013 Aug 8. doi: 10.1038/leu.2013.232. [Epub ahead of print] PubMed PMID: 23925046.
6: Prins RC, Burke RT, Tyner JW, Druker BJ, Loriaux MM, Spurgeon SE. CX-4945, a selective inhibitor of casein kinase-2 (CK2), exhibits anti-tumor activity in hematologic malignancies including enhanced activity in chronic lymphocytic leukemia when combined with fludarabine and inhibitors of the B-cell receptor pathway. Leukemia. 2013 Oct;27(10):2094-6. doi: 10.1038/leu.2013.228. Epub 2013 Jul 31. PubMed PMID: 23900138.
7: Son YH, Song JS, Kim SH, Kim J. Pharmacokinetic characterization of CK2 inhibitor CX-4945. Arch Pharm Res. 2013 Jul;36(7):840-5. doi: 10.1007/s12272-013-0103-9. Epub 2013 Mar 31. PubMed PMID: 23543629.
8: Zanin S, Borgo C, Girardi C, O'Brien SE, Miyata Y, Pinna LA, Donella-Deana A, Ruzzene M. Effects of the CK2 inhibitors CX-4945 and CX-5011 on drug-resistant cells. PLoS One. 2012;7(11):e49193. doi: 10.1371/journal.pone.0049193. Epub 2012 Nov 8. PubMed PMID: 23145120; PubMed Central PMCID: PMC3493520.
9: Kim J, Kim SH. Druggability of the CK2 inhibitor CX-4945 as an anticancer drug and beyond. Arch Pharm Res. 2012 Aug;35(8):1293-6. doi: 10.1007/s12272-012-0800-9. PubMed PMID: 22941473.
10: Siddiqui-Jain A, Bliesath J, Macalino D, Omori M, Huser N, Streiner N, Ho CB, Anderes K, Proffitt C, O'Brien SE, Lim JK, Von Hoff DD, Ryckman DM, Rice WG, Drygin D. CK2 inhibitor CX-4945 suppresses DNA repair response triggered by DNA-targeted anticancer drugs and augments efficacy: mechanistic rationale for drug combination therapy. Mol Cancer Ther. 2012 Apr;11(4):994-1005. doi: 10.1158/1535-7163.MCT-11-0613. Epub 2012 Jan 20. PubMed PMID: 22267551.

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